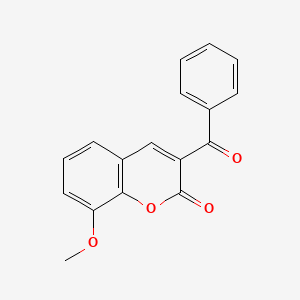

3-benzoyl-8-methoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

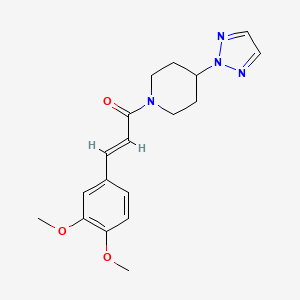

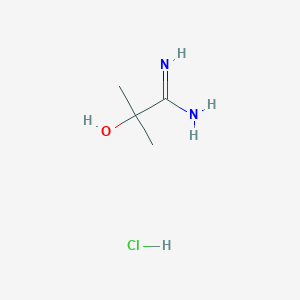

3-benzoyl-8-methoxy-2H-chromen-2-one is a coumarin compound . It is a light yellowish solid with a molecular formula of C20H17NO6 . It has been investigated for its potential as an antileishmanial agent .

Molecular Structure Analysis

The molecular structure of 3-benzoyl-8-methoxy-2H-chromen-2-one consists of a benzoyl group attached to the 3rd position of a 2H-chromen-2-one ring, and a methoxy group attached to the 8th position . The average mass of the molecule is 250.249 Da .Physical And Chemical Properties Analysis

3-benzoyl-8-methoxy-2H-chromen-2-one is a light yellowish solid with a melting point of 143–144 °C . Its IR spectrum shows peaks at 3069 cm-1 (aromatic C–H), 3049 cm-1 (sp2 C–H), 1582 cm-1 (aromatic C=C), 1705 cm-1 (ester C=O), 1682 cm-1 (ketone C=O), 1513 cm-1 (NO2), and 1347 cm-1 (NO2) .Aplicaciones Científicas De Investigación

Antileishmanial Agent

The compound has shown promising results in the development of a new and orally effective antileishmanial agent . In vitro assays showed that 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one was as active as AMP B mainly in the amastigote form .

Antiviral

Coumarin derivatives, including 3-benzoyl-8-methoxy-2H-chromen-2-one, have been associated with antiviral activities .

Antibacterial

These compounds have also shown antibacterial properties, making them useful in combating bacterial infections .

Antimicrobial

In addition to their antibacterial properties, coumarin derivatives have demonstrated antimicrobial activities .

Anticoagulant

Coumarin derivatives can act as anticoagulants, helping to prevent blood clots .

Anti-inflammatory

These compounds have shown anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .

Anticancer

Coumarin derivatives have been associated with anticancer activities, making them potential candidates for cancer treatment .

Antioxidant

These compounds have demonstrated antioxidant activities, which can help protect the body from damage caused by harmful molecules known as free radicals .

Direcciones Futuras

3-benzoyl-8-methoxy-2H-chromen-2-one has shown promising results as an antileishmanial agent . It reduced the H2O2 concentration 32.5% more than the control group in L. amazonensis promastigotes during the lag phase of proliferation . Thus, it represents a candidate for further studies aiming at new treatments of leishmaniasis .

Mecanismo De Acción

Target of Action

The primary targets of 3-benzoyl-8-methoxy-2H-chromen-2-one are parasites such as Leishmania (L.) amazonensis and L. (L.) infantum chagasi . These parasites are responsible for causing leishmaniasis, a neglected tropical disease .

Mode of Action

3-benzoyl-8-methoxy-2H-chromen-2-one interacts with these parasites, particularly in their amastigote form . The compound has shown to be as active as AMP B, a known antiparasitic drug .

Biochemical Pathways

The compound affects the production of reactive oxygen species in the parasites . Specifically, 3-benzoyl-8-methoxy-2H-chromen-2-one has been observed to reduce the H2O2 concentration more than the control group in L. amazonensis promastigotes during the lag phase of proliferation .

Pharmacokinetics

infantum chagasi . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of 3-benzoyl-8-methoxy-2H-chromen-2-one’s action include a reduction in the number of amastigotes from L. infantum chagasi to 1.31×10^6 and 4.09×10^4 in the spleen and liver, respectively . This indicates that the compound has a significant leishmanicidal activity.

Propiedades

IUPAC Name |

3-benzoyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-14-9-5-8-12-10-13(17(19)21-16(12)14)15(18)11-6-3-2-4-7-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMULXKFGESYAEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile](/img/structure/B2723153.png)

![N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2723160.png)

![2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2723162.png)

![Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2723165.png)

![2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2723167.png)

![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2723169.png)